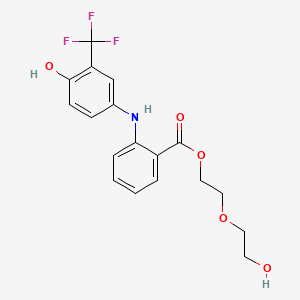
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester is a useful research compound. Its molecular formula is C18H18F3NO5 and its molecular weight is 385.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester (CAS No. 39062-72-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₀F₃N₃O₃, with a molecular weight of approximately 385.3 g/mol. The compound features a trifluoromethyl group, a hydroxyl group, and an amino group, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₃N₃O₃ |
| Molecular Weight | 385.3 g/mol |
| Density | 1.578 g/cm³ |
| Boiling Point | 422.2 °C at 760 mmHg |
| Flash Point | 209.2 °C |
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria, including strains resistant to traditional antibiotics. For example:
- Minimum Inhibitory Concentration (MIC) values for the compound against Staphylococcus aureus and Escherichia coli were reported to be within the range of 15.625 to 62.5 μM, demonstrating its potential as an antimicrobial agent against Gram-positive bacteria .
- The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. The presence of the hydroxyl group is thought to enhance its ability to modulate inflammatory pathways:
- In vitro studies have shown that benzoic acid derivatives can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases .
- The trifluoromethyl group may also play a role in enhancing the compound's binding affinity to biological targets involved in inflammation.
The biological activity of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that benzoic acid derivatives significantly reduced biofilm formation in Staphylococcus aureus, suggesting their potential use in preventing persistent infections associated with biofilms .
- Inflammation Modulation : Another study reported that treatment with this compound led to a decrease in inflammatory markers in animal models of arthritis, indicating its therapeutic potential for chronic inflammatory conditions .
Properties
CAS No. |
82578-51-6 |
|---|---|
Molecular Formula |
C18H18F3NO5 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C18H18F3NO5/c19-18(20,21)14-11-12(5-6-16(14)24)22-15-4-2-1-3-13(15)17(25)27-10-9-26-8-7-23/h1-6,11,22-24H,7-10H2 |
InChI Key |
NVFSLOJEQRYMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC(=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















